![molecular formula C16H20S4Sn2 B12439977 trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane](/img/structure/B12439977.png)
trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane is a complex organotin compound. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. This particular compound features a unique tetrathiatetracyclo structure, which includes four sulfur atoms and a highly conjugated system of double bonds.
Méthodes De Préparation
The synthesis of trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane involves multiple steps. One common approach is to start with a precursor molecule such as 4,11-dibromo-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene . The bromine atoms are then replaced with trimethylstannyl groups through a substitution reaction using trimethylstannyl reagents under controlled conditions.
Analyse Des Réactions Chimiques
Trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert the compound into simpler organotin hydrides.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organotin compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with cellular components.
Industry: The compound is used in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetrathiatetracyclo structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane include:
- 4,11-dibromo-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene
- 2,6-Bis(trimethylstannyl)thieno[2’,3’:4,5]thieno[3,2-b]thieno[2,3-d]thiophene
These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of trimethylstannyl groups and the tetrathiatetracyclo structure in this compound makes it particularly valuable for specialized research and industrial applications.
Propriétés
Formule moléculaire |
C16H20S4Sn2 |
|---|---|
Poids moléculaire |
578.0 g/mol |
Nom IUPAC |
trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane |
InChI |
InChI=1S/C10H2S4.6CH3.2Sn/c1-3-11-7-5(1)13-10-8-6(2-4-12-8)14-9(7)10;;;;;;;;/h1-2H;6*1H3;; |
Clé InChI |
AALBFWIQZHNHOG-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=CC2=C(S1)C3=C(S2)C4=C(S3)C=C(S4)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


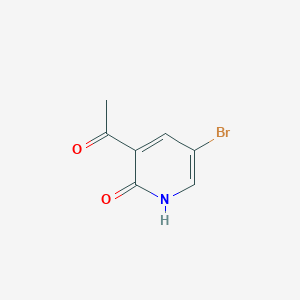
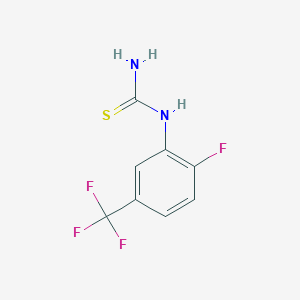
![4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12439923.png)
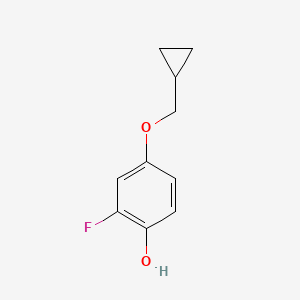
![(3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4'-fluoro-[1,1'-biphenyl]-4-yl}piperidine hydrochloride](/img/structure/B12439936.png)
![bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate](/img/structure/B12439947.png)
![1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12439953.png)
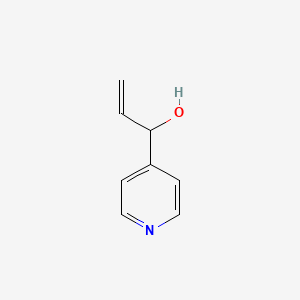

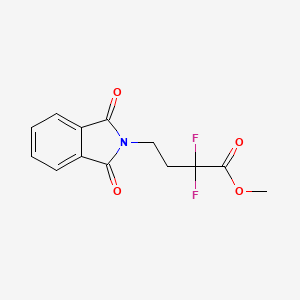
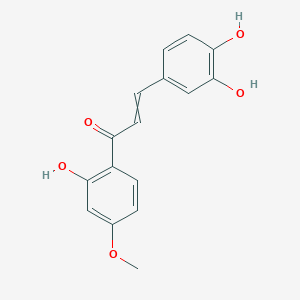
![ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate](/img/structure/B12439984.png)
![Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate](/img/structure/B12439986.png)

